molecular formula C15H9ClO3 B13323360 8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one

8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B13323360
M. Wt: 272.68 g/mol
InChI Key: BAGXNAJPRGJLDC-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with 8-chloro-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-chloro-2-(4-oxophenyl)-4H-chromen-4-one.

    Reduction: Formation of 8-chloro-2-(4-hydroxyphenyl)-4H-chroman.

    Substitution: Formation of 8-amino-2-(4-hydroxyphenyl)-4H-chromen-4-one or 8-thio-2-(4-hydroxyphenyl)-4H-chromen-4-one.

Scientific Research Applications

8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-4H-chromen-4-one: Lacks the chlorine atom, which may affect its biological activity.

    8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and properties.

    8-Chloro-2-(4-hydroxyphenyl)-4H-chroman: Reduced form of the chromenone, with different chemical and biological characteristics.

Uniqueness

8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

8-chloro-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-12-3-1-2-11-13(18)8-14(19-15(11)12)9-4-6-10(17)7-5-9/h1-8,17H

InChI Key

BAGXNAJPRGJLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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